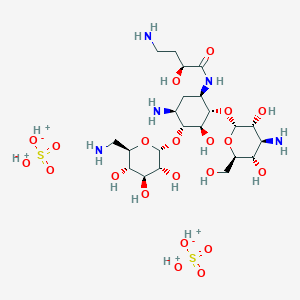

Amikacin Sulfate

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKSEJFHKVNEFI-GCZBSULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N5O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045247 | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39831-55-5 | |

| Record name | Amikacin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039831555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6M33094FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Amikacin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin (B45834) Sulfate, a semi-synthetic aminoglycoside antibiotic, has been a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections for decades. Derived from kanamycin (B1662678) A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes. This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical application of Amikacin Sulfate. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and a discussion of resistance mechanisms, offering valuable insights for researchers and drug development professionals.

Discovery and History

Amikacin was first synthesized in 1972 by researchers at the Japanese company Sankyo.[1] It was developed as a more potent and less toxic alternative to existing aminoglycosides like gentamicin (B1671437) and kanamycin.[1] The key innovation was the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain.[2] This structural modification sterically hinders the binding of many aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance to this class of antibiotics.[3]

Amikacin was patented in 1971 and entered commercial use in 1976.[4] It was approved for medical use in the United States by the Food and Drug Administration (FDA) in 1984 for treating serious infections caused by Gram-negative bacteria resistant to other antibiotics.[1][5]

Synthesis

The synthesis of Amikacin involves a multi-step process starting from Kanamycin A. The core principle is the selective acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring.

Experimental Protocol: Synthesis of Amikacin from Kanamycin A

This protocol is a generalized representation based on common synthesis routes described in the literature and patents.[6][7][8]

Materials:

-

Kanamycin A

-

Protecting group reagents (e.g., benzyloxycarbonyl chloride)

-

L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group (e.g., N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide)

-

Solvents (e.g., water, methylene (B1212753) chloride, methanol)

-

Acids and bases for pH adjustment (e.g., acetic acid, ammonia)

-

Catalyst for deprotection (e.g., Palladium on carbon - Pd/C)

-

Formic acid

-

Ion-exchange resin

-

Sulfuric acid

Procedure:

-

Protection of Kanamycin A: The amino groups at the 3 and 6' positions of Kanamycin A are selectively protected. This is often achieved using a reagent like benzyloxycarbonyl chloride to form a diprotected derivative.[6]

-

Acylation: The diprotected Kanamycin A is then acylated with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid, such as N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide. The reaction is typically carried out in a biphasic solvent system (e.g., water and methylene chloride) with controlled pH (between 4.5 and 6.5) and temperature (between 0° and 60° C).[6]

-

Deprotection: The protecting groups are removed. For benzyloxycarbonyl groups, this is commonly achieved by catalytic hydrogenation using Pd/C in the presence of formic acid.[1]

-

Purification: The crude product is purified using chromatographic techniques. This often involves passing the solution through an ion-exchange resin column. The column is eluted with a gradient of ammonia (B1221849) solution to separate Amikacin from unreacted Kanamycin A and other byproducts.[7][8]

-

Salt Formation and Precipitation: The fractions containing pure Amikacin are collected and concentrated. The pH is adjusted with sulfuric acid to form Amikacin Sulfate. The final product is then precipitated using a solvent like methanol, filtered, and dried.[6][7]

Caption: Workflow for the synthesis of Amikacin Sulfate from Kanamycin A.

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[9]

-

Binding to the 30S Ribosomal Subunit: Amikacin binds irreversibly to the 16S rRNA and the S12 protein of the bacterial 30S ribosomal subunit.[3]

-

Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids and the production of nonfunctional or truncated proteins.[3][10]

-

Cell Death: The disruption of protein synthesis compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[3]

Caption: Signaling pathway of Amikacin's mechanism of action.

In Vitro Spectrum of Activity

Amikacin demonstrates a broad spectrum of activity against many Gram-negative bacteria, including strains resistant to other aminoglycosides. It also has activity against some Gram-positive organisms and mycobacteria.[3][10]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of Amikacin against various bacterial isolates.

Table 1: Amikacin Activity against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 2 | >256 |

| Klebsiella pneumoniae | 2 | >256 |

| Pseudomonas aeruginosa | 8 | >256 |

| Acinetobacter baumannii | 32 | >256 |

Data sourced from a study on isolates from Chinese hospitals.[11]

Table 2: Amikacin Activity against Mycobacterium tuberculosis

| Strain Type | Median MIC (mg/liter) |

| Clinical Isolates | 2 |

Data from a study on clinical M. tuberculosis strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14]

Materials:

-

Amikacin standard powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Amikacin Dilutions: Prepare serial twofold dilutions of Amikacin in CAMHB in the microtiter plate to achieve the desired final concentration range.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Pharmacokinetics

Table 3: Key Pharmacokinetic Parameters of Amikacin

| Parameter | Value |

| Bioavailability (IM) | >90% |

| Protein Binding | 0-11% |

| Elimination Half-life (normal renal function) | 2-3 hours |

| Volume of Distribution | 18.0 L |

| Clearance (normal renal function) | 2.25 L/h |

| Excretion | Primarily renal (unchanged) |

Data compiled from multiple pharmacokinetic studies.[15][16][17]

Clinical Efficacy

A large-scale review of clinical trials conducted in the 1970s demonstrated the efficacy of Amikacin in treating a variety of serious infections.[9]

Table 4: Clinical Efficacy of Amikacin in Early Clinical Trials

| Infection Type | Number of Patients | Cure Rate (%) |

| Genitourinary | 322 | 90 |

| Septicemia | 97 | 85 |

| Gentamicin-resistant infections | 85 | 88 |

| Skin, Soft Tissue, Bone | 73 | 70 |

| Lower Respiratory Tract | 68 | 69 |

| Overall | 697 | 81 |

Data from a 1976 review of worldwide clinical trials.[9]

Mechanisms of Resistance

The primary mechanisms of bacterial resistance to Amikacin are enzymatic modification, target site alteration, and efflux pumps.[4]

Experimental Protocol: PCR Detection of the aac(6')-Ib Resistance Gene

This protocol provides a method for detecting a common Amikacin resistance gene.[4]

Materials:

-

Bacterial genomic DNA extract

-

Primers specific for the aac(6')-Ib gene

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a standard method.

-

PCR Amplification:

-

Set up a PCR reaction with the extracted DNA, specific primers for aac(6')-Ib, and PCR master mix.

-

Perform thermocycling with an initial denaturation step, followed by 30-35 cycles of denaturation (e.g., 94°C for 45s), annealing (e.g., 55°C for 45s), and extension (e.g., 72°C for 45s), and a final extension step.

-

-

Gel Electrophoresis: Analyze the PCR product on an agarose gel. The presence of a band of the expected size indicates the presence of the aac(6')-Ib gene.

Caption: Logical relationships of Amikacin resistance mechanisms.

Adverse Effects

Like other aminoglycosides, Amikacin is associated with potential nephrotoxicity and ototoxicity.[18][19][20]

Table 5: Incidence of Key Adverse Effects

| Adverse Effect | Reported Incidence |

| Nephrotoxicity (Increased BUN/Cr) | 5% to 25% |

| Ototoxicity (vestibular and auditory) | 4% to 6% |

Data compiled from drug information resources.[10]

Conclusion

Amikacin Sulfate remains a critical antibiotic for treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Its development was a landmark in overcoming early mechanisms of aminoglycoside resistance. Understanding its synthesis, mechanism of action, and the molecular basis of resistance is crucial for its continued effective use and for the development of future antimicrobial agents. This guide provides a foundational technical overview to support ongoing research and development in this vital area of medicine.

References

- 1. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 9. A review of results of clinical trials with amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 13. chainnetwork.org [chainnetwork.org]

- 14. goums.ac.ir [goums.ac.ir]

- 15. Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients [mdpi.com]

- 16. Population Pharmacokinetic Study of Amikacin Administered Once or Twice Daily to Febrile, Severely Neutropenic Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amikin (Amikacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. drugs.com [drugs.com]

- 20. Amikacin (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

Amikacin Sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin (B45834) Sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens. Derived from kanamycin (B1662678) A, its unique structural modification provides resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent for treating severe infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Amikacin Sulfate, supplemented with detailed experimental protocols and visual diagrams to support research and development activities.

Chemical Structure and Identification

Amikacin is a kanamycin A derivative, distinguished by the acylation of the N-1 amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring with a (S)-4-amino-2-hydroxy-1-oxobutyl group. This modification sterically hinders enzymatic inactivation, a common resistance mechanism against other aminoglycosides.[1]

-

IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid[2]

-

CAS Number: 39831-55-5[2]

-

Molecular Formula: C₂₂H₄₇N₅O₂₁S₂[2]

-

Molecular Weight: 781.76 g/mol [3]

Caption: Chemical structure overview of Amikacin Sulfate.

Physicochemical Properties

The physicochemical properties of Amikacin Sulfate are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to yellowish-white crystalline powder[1] |

| Melting Point | 201-204°C[4] |

| Solubility | Freely soluble in water; practically insoluble in acetone (B3395972) and ethanol.[4][5] |

| pKa Values | N-6': 8.90-8.96, N-1: 8.15, N-3'': 7.65, N-2': 7.36, N-3: 6.78[6] |

| Specific Optical Rotation | +76° to +84°[4] |

Mechanism of Action

Amikacin Sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to cell death.

The primary target of amikacin is the 30S ribosomal subunit.[1][7] It specifically binds to the A-site on the 16S ribosomal RNA (rRNA), a highly conserved region critical for decoding messenger RNA (mRNA).[1] This binding is stabilized by the L-amino-α-hydroxybutyryl (L-HABA) side chain, which forms additional hydrogen bonds with nucleotides of the A-site.[1] The interaction of amikacin with the A-site induces a conformational change that mimics the binding of a cognate tRNA, leading to two main consequences:

-

Inhibition of Translocation: The binding of amikacin interferes with the movement of the ribosome along the mRNA, a crucial step in protein elongation.

-

mRNA Mistranslation: The conformational change in the A-site leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[8]

The accumulation of these aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Caption: Signaling pathway of Amikacin Sulfate's mechanism of action.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is a general procedure based on pharmacopeial methods for determining the melting range of a crystalline substance.

-

Apparatus: Melting point apparatus with a capillary tube holder, a thermometer, and a heating block.

-

Procedure:

-

Finely powder a small amount of Amikacin Sulfate.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted (the disappearance of the last solid particle). The range between these two temperatures is the melting range.

-

Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of a substance in water.

-

Materials: Amikacin Sulfate, distilled water, analytical balance, volumetric flasks, magnetic stirrer, and a method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer after derivatization, HPLC).

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of Amikacin Sulfate to a known volume of distilled water in several flasks.

-

Stir the solutions at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of Amikacin Sulfate in the filtered supernatant using a validated analytical method.

-

The average concentration from the replicate flasks represents the aqueous solubility at that temperature.

-

Determination of Individual pKa Values by Multinuclear NMR Spectroscopy

This protocol is based on the methodology described by Blagbrough and co-workers for the precise determination of individual pKa values of aminoglycosides.[6]

-

Instrumentation: High-resolution NMR spectrometer.

-

Reagents: Amikacin Sulfate, D₂O, DCl, NaOD.

-

Procedure:

-

Dissolve a known concentration of Amikacin Sulfate in D₂O.

-

Adjust the pD of the solution to a starting value (e.g., pD 1) by adding DCl.

-

Acquire ¹H and ¹⁵N-¹H HMBC NMR spectra.

-

Incrementally increase the pD by adding small aliquots of NaOD, recording the pD and acquiring NMR spectra at each step until a high pD (e.g., pD 12) is reached.

-

Plot the chemical shifts of the protons and nitrogens adjacent to the amino groups as a function of pD.

-

The inflection point of each titration curve corresponds to the pKa value of that specific amino group. The data is fitted to a theoretical model to calculate the precise pKa values.[9]

-

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a significant chromophore, Amikacin Sulfate requires derivatization for UV-Vis detection in HPLC. The Hantzsch reaction is a common derivatization method.

-

Instrumentation: HPLC system with a UV-Vis detector, analytical column (e.g., C18).

-

Reagents: Amikacin Sulfate standard and sample, Hantzsch reagent (acetylacetone, formaldehyde, and an acetate (B1210297) buffer).

-

Procedure:

-

Derivatization: Mix a known volume of the Amikacin Sulfate solution (standard or sample) with the Hantzsch reagent. Heat the mixture to facilitate the reaction, which forms a UV-active derivative.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of a buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance of the derivatized product.

-

-

Analysis: Inject the derivatized standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the sample from its peak area using the calibration curve.

-

Caption: Experimental workflow for HPLC quantification.

Conclusion

Amikacin Sulfate remains a cornerstone in the treatment of serious bacterial infections due to its potent bactericidal activity and resistance to many inactivating enzymes. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective use in clinical settings and for the development of new and improved aminoglycoside antibiotics. The experimental protocols provided in this guide offer a foundation for researchers to accurately characterize and quantify this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. digicollections.net [digicollections.net]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structure of the bacterial ribosomal decoding site complexed with amikacin containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uspbpep.com [uspbpep.com]

- 9. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Antibacterial Spectrum of Amikacin Sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin (B45834) sulfate (B86663), a semi-synthetic aminoglycoside antibiotic, remains a critical component in the armamentarium against severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. This guide provides a comprehensive overview of the antibacterial spectrum of amikacin, presenting quantitative susceptibility data, detailed experimental protocols for its determination, and insights into its mechanism of action. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction to Amikacin Sulfate

Amikacin is a derivative of kanamycin (B1662678) A and functions by inhibiting bacterial protein synthesis.[1] Its broad spectrum of activity, especially against resistant Gram-negative bacilli, makes it an important therapeutic option.[2][3] Amikacin is frequently employed in the treatment of serious infections, including septicemia, respiratory tract infections, and complicated urinary tract infections.[4]

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the inhibition of protein synthesis.[2] This action is concentration-dependent.[2]

Caption: Mechanism of action of Amikacin.

Antibacterial Spectrum of Amikacin Sulfate

Amikacin demonstrates excellent activity against a wide range of Gram-negative bacteria and has some utility against specific Gram-positive organisms.[3]

Gram-Negative Bacteria

Amikacin is highly effective against many aerobic Gram-negative bacilli, including:

-

Enterobacteriaceae: Escherichia coli, Klebsiella spp., Enterobacter spp., Proteus spp., and Serratia spp.[3]

-

Non-fermenters: Pseudomonas aeruginosa and Acinetobacter spp.[2][3]

It is particularly valuable for treating infections caused by multidrug-resistant strains, such as those producing extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant Enterobacteriaceae (CRE).[3]

Table 1: In Vitro Activity of Amikacin Against Key Gram-Negative Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 33 | 0.25 - 48 | 3 | 8 | [5][6] |

| Klebsiella pneumoniae | - | - | 6 | - | [5] |

| Escherichia coli | 82 | - | - | >128 | [7] |

| Enterobacteriaceae (various) | 48 | - | - | - | [8] |

Note: MIC values can vary based on geographic location and testing methodology.

Gram-Positive Bacteria

Amikacin's activity against Gram-positive bacteria is more limited.[3] It shows activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[1][9] However, it is generally not the first-line treatment for these infections.[9] Combination therapy with a β-lactam or glycopeptide can result in synergistic activity against some Gram-positive organisms.[2][10]

Table 2: In Vitro Activity of Amikacin Against Key Gram-Positive Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 2 | 0.25 - 0.5 | - | - | [5] |

| Staphylococcus epidermidis | 3 | 0.5 - 1 | - | - | [5] |

Experimental Protocols for Determining Antibacterial Spectrum

Standardized methods are crucial for accurately determining the in vitro susceptibility of bacteria to amikacin. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[11][12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[13]

Protocol:

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin sulfate in a suitable solvent (e.g., sterile distilled water) at a known concentration.

-

Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform serial twofold dilutions of the amikacin stock solution in the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of amikacin that shows no visible bacterial growth.

Caption: Workflow for MIC determination.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that categorizes bacteria as susceptible, intermediate, or resistant to an antibiotic.

Protocol:

-

Plate Preparation: Use Mueller-Hinton agar (B569324) plates.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Swab the entire surface of the agar plate with the bacterial suspension to create a uniform lawn of growth.

-

Disk Application: Aseptically apply a paper disk containing a standardized amount of amikacin (e.g., 30 µg) to the surface of the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[14][15]

Quality Control

For both methods, it is essential to perform quality control using reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, to ensure the accuracy and reproducibility of the results.[11]

Caption: Amikacin's antibacterial spectrum.

Conclusion

Amikacin sulfate continues to be a vital antibiotic for treating severe infections caused by susceptible bacteria, particularly multidrug-resistant Gram-negative organisms. A thorough understanding of its antibacterial spectrum, coupled with the use of standardized susceptibility testing methods, is essential for its appropriate and effective clinical use. This guide provides a foundational overview to aid researchers and clinicians in their work with this important antimicrobial agent.

References

- 1. Amikacin - Wikipedia [en.wikipedia.org]

- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amikacin pharmacokinetic/pharmacodynamic in intensive care unit: a prospective database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Early synergistic interactions between amikacin and six beta-lactam antibiotics against multiply resistant members of the family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-staphylococcal activity resulting from epithelial lining fluid (ELF) concentrations of amikacin inhale administered via the pulmonary drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. idexx.com [idexx.com]

- 14. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 15. clsi.org [clsi.org]

The In Vitro Post-Antibiotic Effect of Amikacin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro post-antibiotic effect (PAE) of amikacin (B45834) sulfate (B86663), a critical pharmacodynamic parameter in antimicrobial drug development and dosage regimen design. The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). For concentration-dependent antibiotics like amikacin, a prolonged PAE is a key feature of their antibacterial efficacy.

Quantitative Data on Amikacin Sulfate's Post-Antibiotic Effect

The duration of the PAE of amikacin is influenced by several factors, including the bacterial species and strain, the concentration of amikacin, and the duration of exposure. The following tables summarize quantitative data from various in vitro studies.

Table 1: Post-Antibiotic Effect of Amikacin Sulfate against Pseudomonas aeruginosa

| Strain | Amikacin Concentration (mg/L) | Exposure Time (h) | PAE Duration (h) | Reference |

| ATCC 27853 & Clinical Isolates | Concentration-dependent | 2 | Concentration-dependent PAE observed | --INVALID-LINK----INVALID-LINK-- |

| Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |

| Two strains | 0.5 - 64 | 1 (amikacin alone or after piperacillin) | Longer PAE in combination with piperacillin | --INVALID-LINK--1 |

| Two strains | 0.5 - 64 | 1 (amikacin alone or after ceftazidime/ceftriaxone) | Synergistic PAE with beta-lactams | --INVALID-LINK--2 |

Table 2: Post-Antibiotic Effect of Amikacin Sulfate against Staphylococcus aureus

| Strain | Amikacin Concentration (µg/mL) | Exposure Time (h) | PAE Duration (h) | Reference |

| Equine MRSA isolates (MICs 32-500 µg/mL) | 31.25 - 1000 | Not specified | Mean 3.43 (range 0.10-9.57) | --INVALID-LINK--3,--INVALID-LINK--4 |

| Equine MRSA isolates | 1000 | Not specified | Mean 6.18 (range 3.30-9.57) | --INVALID-LINK--3,--INVALID-LINK--4 |

Table 3: Post-Antibiotic Effect of Amikacin Sulfate against Other Gram-Negative Bacteria

| Species | Strain(s) | Amikacin Concentration (mg/L) | Exposure Time (h) | PAE Duration (h) | Reference |

| Escherichia coli | Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |

| Serratia marcescens | Two strains | Concentration-dependent | 1 | Approx. 4-6 | --INVALID-LINK--1 |

| Serratia marcescens | Two strains | 0.5 - 64 | 1 (amikacin alone or after ceftazidime/ceftriaxone/piperacillin) | Synergistic PAE with beta-lactams | --INVALID-LINK--2 |

Table 4: Post-Antibiotic Effect of Amikacin Sulfate against Mycobacteria

| Species | Strain(s) | Amikacin Concentration | Exposure Time (h) | PAE Duration (h) | Reference |

| Mycobacterium fortuitum | Clinical isolates | Not specified | Not specified | 13.5 - 27.6 | --INVALID-LINK--5 |

| Mycobacterium avium | Not specified | MIC, 4x MIC, 8x MIC | 2 | 10.3 ± 1.7, 14.7 ± 1.9, 17.7 ± 4.1 (Dose-dependent) | --INVALID-LINK--6 |

Experimental Protocols for In Vitro PAE Determination

The two most common methods for determining the in vitro PAE are the viable count method and the bioluminescence assay.

Viable Count Method

This traditional method involves quantifying the number of colony-forming units (CFUs) over time.

Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the test organism.

-

Incubate at 35-37°C until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

-

Dilute the culture to a standardized inoculum size (e.g., 1 x 10⁶ CFU/mL).

-

-

Antibiotic Exposure:

-

Divide the bacterial suspension into two sets of tubes: "Test" and "Control".

-

Add amikacin sulfate to the "Test" tubes at the desired concentration (e.g., 1x, 4x, or 8x the MIC).

-

The "Control" tubes receive no antibiotic.

-

Incubate all tubes for a defined period (e.g., 1 or 2 hours) at 35-37°C with shaking.

-

-

Antibiotic Removal:

-

To remove the amikacin, either:

-

Dilution: Dilute the "Test" culture 1:1000 in pre-warmed, antibiotic-free broth. This reduces the amikacin concentration to a sub-inhibitory level.

-

Centrifugation and Washing: Centrifuge the "Test" culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed, antibiotic-free broth. Repeat this washing step two more times.

-

-

The "Control" culture should be treated in the same manner to account for any effects of the removal process.

-

-

Monitoring Bacterial Regrowth:

-

Incubate both the "Test" and "Control" cultures at 35-37°C.

-

At regular intervals (e.g., every hour for 8-24 hours), take aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate the appropriate dilutions onto agar (B569324) plates (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Calculation of PAE:

-

Plot the log₁₀ CFU/mL versus time for both the "Test" and "Control" cultures.

-

The PAE is calculated using the formula: PAE = T - C

-

T: The time required for the viable count in the "Test" culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

-

C: The time required for the viable count in the "Control" culture to increase by 1 log₁₀ CFU/mL above the initial count after the removal procedure.

-

-

Bioluminescence Assay

This method offers a more rapid and less laborious alternative to the viable count method by measuring bacterial ATP levels as an indicator of viability.

Protocol:

-

Bacterial Culture Preparation and Antibiotic Exposure:

-

Follow steps 1 and 2 as described in the Viable Count Method.

-

-

Antibiotic Removal:

-

The dilution method (1:1000) is typically used for antibiotic removal in this assay.

-

-

Monitoring Bacterial Regrowth:

-

At regular intervals, transfer a small volume of the "Test" and "Control" cultures to an opaque microplate.

-

Add a commercial ATP-releasing and luciferin-luciferase reagent to each well.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable bacteria.

-

-

Calculation of PAE:

-

Plot the relative light units (RLU) versus time for both the "Test" and "Control" cultures.

-

The PAE is determined as the time it takes for the ATP level in the "Test" culture to recover to a certain percentage (e.g., 50%) of the "Control" culture's ATP level, minus the corresponding time for the control.

-

Molecular Mechanism and Signaling Pathways

Amikacin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The post-antibiotic effect is a downstream consequence of this initial interaction.

Primary Mechanism of Action: Inhibition of Protein Synthesis

Amikacin binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA. This binding has several key consequences:

-

Codon Misreading: Amikacin binding distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: The binding of amikacin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This effectively halts protein synthesis.

-

Disruption of Ribosomal Recycling: Amikacin can also inhibit the disassembly of the ribosome after a round of protein synthesis is complete, preventing the ribosomal subunits from being reused.

The following diagram illustrates the primary mechanism of action of amikacin on the bacterial ribosome.

Caption: Amikacin's primary mechanism of action on the bacterial ribosome.

Signaling Pathways of the Post-Antibiotic Effect

The persistence of amikacin's antibacterial effect after its removal is not fully elucidated but is thought to involve a combination of factors:

-

Residual Ribosomal Binding: Some amikacin molecules may remain bound to the ribosomes even after the external concentration is reduced, continuing to disrupt protein synthesis.

-

Aberrant Protein Accumulation: The non-functional or toxic proteins produced during the initial exposure may accumulate within the cell and interfere with normal cellular processes, delaying the resumption of growth.

-

Delayed Resumption of Normal Gene Expression: The cell may require time to clear the aberrant proteins and synthesize new, functional ribosomes and other essential proteins before growth can resume. Transcriptomic and proteomic studies of bacteria recovering from aminoglycoside exposure are ongoing to further understand the specific signaling pathways involved in this recovery process.

The following diagram illustrates the proposed logical relationship leading to the post-antibiotic effect.

Caption: Logical relationship of events leading to the post-antibiotic effect.

Experimental Workflow Visualization

The following diagram provides a visual representation of the general workflow for determining the in vitro post-antibiotic effect of amikacin sulfate.

Caption: General experimental workflow for in vitro PAE determination.

Factors Influencing the In Vitro Post-Antibiotic Effect of Amikacin

Several factors can influence the duration and magnitude of the in vitro PAE of amikacin:

-

Bacterial Species and Strain: Different bacteria exhibit varying sensitivities to amikacin and may have different mechanisms for recovery, leading to variations in PAE.

-

Amikacin Concentration: The PAE of amikacin is generally concentration-dependent; higher concentrations typically result in a longer PAE.

-

Duration of Exposure: A longer exposure to amikacin can lead to a more prolonged PAE.

-

Inoculum Size: A higher initial bacterial inoculum may lead to a shorter PAE.

-

Bacterial Growth Phase: Bacteria in the logarithmic phase of growth are generally more susceptible to amikacin and may exhibit a more pronounced PAE compared to stationary phase bacteria.

-

Culture Medium Composition: The pH and cation concentration of the culture medium can affect the activity of amikacin and, consequently, the PAE. For example, an acidic pH can reduce the activity of aminoglycosides.

-

Presence of Other Antibiotics: The PAE of amikacin can be enhanced when used in combination with other antibiotics, particularly beta-lactams, which can increase the uptake of amikacin into the bacterial cell.[1][2]

Conclusion

The in vitro post-antibiotic effect of amikacin sulfate is a crucial pharmacodynamic parameter that reflects its sustained antibacterial activity. Understanding the methodologies for its determination, the underlying molecular mechanisms, and the factors that influence it is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a foundation for further investigation and for the optimization of amikacin therapy to combat bacterial infections effectively.

References

- 1. The effect of inoculum size on selection of in vitro resistance to vancomycin, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of pH and cationic supplementation on in vitro postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Molecular Maze: An In-depth Technical Guide to Amikacin Sulfate Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Amikacin (B45834) sulfate (B86663), a potent semisynthetic aminoglycoside antibiotic, has long been a critical weapon in the arsenal (B13267) against severe Gram-negative bacterial infections. However, its efficacy is increasingly challenged by the rise of resistant strains. A profound understanding of the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and the preservation of this vital antibiotic. This guide provides a comprehensive overview of the core mechanisms of amikacin resistance, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.

Core Mechanisms of Amikacin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial action of amikacin: enzymatic modification of the drug, alteration of the ribosomal target site, and active efflux of the antibiotic from the cell.[1]

Enzymatic Modification: The Primary Line of Defense

The most prevalent mechanism of amikacin resistance is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1][2][3][4] These enzymes catalyze the covalent transfer of chemical groups to the amikacin molecule, sterically hindering its binding to the 30S ribosomal subunit, its site of action.[2][3][4] AMEs are broadly classified into three main groups:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the amikacin molecule. The most clinically significant enzyme in this class for amikacin resistance is Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) .[1][2][3][4] The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements like plasmids, transposons, and integrons, which facilitates its rapid spread among pathogenic bacteria.[1][2][3][4][5]

-

Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the amikacin molecule. While amikacin is designed to be refractory to many APHs, certain enzymes, such as APH(3')-II , can confer resistance, particularly when overexpressed.[6][7][8]

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the amikacin molecule.[2][3][4] While less common for amikacin, some ANT enzymes can contribute to resistance.[9]

Target Site Alteration: Modifying the Battlefield

Amikacin exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[10][11] Resistance can arise from modifications to this target site that reduce the binding affinity of amikacin. The primary mechanism of target site alteration is:

-

16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases (e.g., armA, rmtB, rmtC) leads to the methylation of specific nucleotides in the A-site of the 16S rRNA.[1][12] This modification prevents amikacin from binding effectively to the ribosome, resulting in high-level resistance to all clinically relevant aminoglycosides.

-

Mutations in the 16S rRNA Gene (rrs): Point mutations in the rrs gene, which encodes the 16S rRNA, can also confer amikacin resistance. The A1408G mutation is a well-documented example that leads to high-level resistance in various bacteria, including Mycobacterium abscessus and Nocardia farcinica.[13][14][15][16]

Efflux Pumps: Actively Expelling the Threat

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[17][18] Overexpression of these pumps can reduce the intracellular concentration of amikacin to sub-therapeutic levels, contributing to resistance. Several efflux pump systems have been implicated in amikacin resistance in various Gram-negative bacteria:

-

Resistance-Nodulation-Division (RND) Family: This is a major family of efflux pumps in Gram-negative bacteria. The MexXY-OprM system in Pseudomonas aeruginosa and the AdeABC system in Acinetobacter baumannii are well-characterized RND pumps that can extrude amikacin.[17][19][20]

-

ATP-Binding Cassette (ABC) Transporters: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. Some ABC transporters have been shown to contribute to amikacin resistance.[21]

Quantitative Data on Amikacin Resistance

The prevalence and impact of different resistance mechanisms can vary depending on the bacterial species and geographical location. The following tables summarize key quantitative data from various studies.

Table 1: Prevalence of Amikacin Resistance Mechanisms in Selected Gram-Negative Bacteria

| Bacterial Species | Resistance Mechanism | Gene(s) | Prevalence | Geographic Region |

| Klebsiella pneumoniae | Aminoglycoside-modifying enzymes | aac(6')-Ib, aph(3')-Ia, aac(3)-II | 61.54% - 84.6% of heteroresistant isolates[22][23] | Not specified |

| Klebsiella pneumoniae | 16S rRNA methylases & AMEs | armA, rmtB, rmtC, rmtD, npmA & AME genes | 84.5% of resistant isolates carried resistance genes (AMEs or both AMEs and methylases)[12] | Guangzhou, China |

| Acinetobacter baumannii | Efflux Pumps | adeA, adeB, adeC, abeM, adeS | High prevalence of genes (95-100%) in MDR isolates; efflux activity demonstrated in 61% of resistant isolates[20] | Isfahan, Iran |

| Pseudomonas aeruginosa | Efflux Pump Overexpression | mexY | 13 of 15 amikacin-resistant clinical isolates showed 3.4 to 727-fold increased mexY mRNA production[19] | Not specified |

| Mycobacterium tuberculosis | 16S rRNA gene mutations | rrs (A1401G) | 82% of amikacin-resistant isolates[24] | Southern China |

Table 2: Impact of Resistance Mechanisms on Amikacin Minimum Inhibitory Concentration (MIC)

| Bacterial Species | Resistance Mechanism/Gene | Fold Increase in MIC |

| Escherichia coli | Increased APH(3')-II activity and impaired uptake | 64- to 128-fold[6] |

| Acinetobacter spp. | Efflux pump activity (CCCP-inhibitable) | 2- to 524,288-fold reduction in MIC in the presence of an inhibitor[17] |

| Klebsiella pneumoniae | Heteroresistance | Subpopulations grew at 4-32 times the MIC of the parent isolate[22][23] |

| Nocardia farcinica | Homozygous A1408G mutation in three 16S rRNA genes | >1,024 µg/ml (from <1 µg/ml)[14] |

| Mycobacterium abscessus | A1408G mutation in 16S rRNA gene | >1024 µg/mL[15] |

Experimental Protocols

Investigating the mechanisms of amikacin resistance requires a combination of phenotypic and genotypic methods. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative approach.[1][25]

Protocol: Broth Microdilution

-

Preparation of Amikacin Stock Solution: Prepare a concentrated stock solution of amikacin sulfate in a suitable sterile solvent (e.g., water).

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial isolate on an appropriate agar (B569324) medium overnight.

-

Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]

-

-

Serial Dilution in Microtiter Plate:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the amikacin stock solution in CAMHB to obtain a range of concentrations.[1]

-

Include a growth control well (inoculum without amikacin) and a sterility control well (broth only).

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[1]

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[1]

-

Reading Results: The MIC is the lowest concentration of amikacin that completely inhibits visible bacterial growth.[1]

PCR Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method to detect the presence of specific resistance genes.[1]

Protocol: Detection of the aac(6')-Ib Gene

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.[1]

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the aac(6')-Ib gene.

-

Add the extracted DNA to the master mix.

-

Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

-

Agarose (B213101) Gel Electrophoresis:

-

Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the aac(6')-Ib gene.

-

Assessment of Efflux Pump Activity

The ethidium bromide (EtBr)-agar cartwheel method is a simple and effective way to screen for efflux pump activity.

Protocol: Ethidium Bromide-Agar Cartwheel Method

-

Preparation of EtBr-Agar Plates: Prepare a series of agar plates (e.g., Tryptic Soy Agar) containing varying concentrations of EtBr (e.g., 0.0 to 2.5 mg/L).[1]

-

Bacterial Inoculation: From an overnight culture, streak the bacterial isolates to be tested, along with positive and negative controls (with known high and low efflux activity, respectively), onto the EtBr-agar plates in a "cartwheel" pattern.[1]

-

Incubation: Incubate the plates at 37°C overnight.[1]

-

Visualization: Examine the plates under UV light. Bacteria with active efflux pumps will extrude the EtBr and show less fluorescence compared to strains with inhibited or low-level efflux.[1]

-

Confirmation with an Efflux Pump Inhibitor (EPI): To confirm that the observed phenotype is due to efflux, repeat the assay on plates also containing an EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant increase in fluorescence in the presence of the EPI suggests that efflux is a key mechanism of resistance.[1][17]

Visualizing Amikacin Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Core molecular mechanisms of amikacin resistance.

Caption: Experimental workflow for identifying amikacin resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. High-level amikacin resistance in Escherichia coli due to phosphorylation and impaired aminoglycoside uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amikacin resistance associated with a plasmid-borne aminoglycoside phosphotransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-level amikacin resistance in Escherichia coli due to phosphorylation and impaired aminoglycoside uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 12. microbiologyjournal.org [microbiologyjournal.org]

- 13. Association between 16S rRNA gene mutations and susceptibility to amikacin in Mycobacterium avium Complex and Mycobacterium abscessus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. A single 16S ribosomal RNA substitution is responsible for resistance to amikacin and other 2-deoxystreptamine aminoglycosides in Mycobacterium abscessus and Mycobacterium chelonae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of amikacin against isolates of Mycobacterium avium complex with proposed MIC breakpoints and finding of a 16S rRNA gene mutation in treated isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression of the MexXY efflux pump in amikacin-resistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jmb.tums.ac.ir [jmb.tums.ac.ir]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains [frontiersin.org]

- 23. Heteroresistance to Amikacin in Carbapenem-Resistant Klebsiella pneumoniae Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prevalence and molecular characterization of amikacin resistance among Mycobacterium tuberculosis clinical isolates from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Amikacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]

An In-depth Technical Guide to the Core Mechanisms of Amikacin Sulfate Nephrotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin (B45834), a potent aminoglycoside antibiotic, is a critical tool in combating severe Gram-negative bacterial infections. However, its clinical utility is significantly hampered by the risk of nephrotoxicity, a dose-dependent adverse effect characterized by damage to the renal proximal tubule cells. This technical guide provides a comprehensive overview of the core mechanisms underlying amikacin-induced nephrotoxicity, with a focus on the molecular signaling pathways, detailed experimental protocols for preclinical assessment, and a summary of key quantitative data. This document is intended to serve as a foundational resource for researchers and drug development professionals working to understand, mitigate, and prevent this significant clinical challenge.

Introduction

Aminoglycoside antibiotics, including amikacin, exert their bactericidal effects by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1] Despite their efficacy, their use is associated with a significant risk of kidney damage.[2][3] Amikacin-induced nephrotoxicity manifests as acute tubular necrosis (ATN), typically developing 5 to 7 days after the initiation of therapy.[4] The primary site of injury is the proximal convoluted tubule, where amikacin accumulates after glomerular filtration.[5][6] This accumulation triggers a cascade of cellular events, leading to cell death and a decline in renal function, clinically observed as a rise in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[5][6] Understanding the intricate molecular mechanisms of this toxicity is paramount for the development of safer therapeutic strategies.

Core Mechanisms of Amikacin Nephrotoxicity

The pathophysiology of amikacin-induced renal damage is multifactorial, involving a complex interplay of oxidative stress, inflammation, and apoptosis.[3][6][7]

Oxidative Stress

A central mechanism in amikacin nephrotoxicity is the generation of reactive oxygen species (ROS).[2][8] Amikacin is believed to form complexes with mitochondrial iron, catalyzing the formation of free radicals.[6] This leads to lipid peroxidation, protein and nucleic acid damage, and depletion of endogenous antioxidant defenses.[7]

Apoptosis

Amikacin induces programmed cell death, or apoptosis, in renal tubular cells.[6] This process is mediated by the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors. A key event is the increased expression of Bax, a pro-apoptotic protein, which promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent DNA fragmentation.[6]

Inflammation

The initial cellular injury triggers an inflammatory response characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] This inflammatory cascade is often orchestrated by the activation of transcription factors like Nuclear Factor kappa B (NF-κB), which further propagates renal tissue damage.[6]

Signaling Pathways in Amikacin Nephrotoxicity

The cellular events described above are governed by specific signaling pathways. Understanding these pathways provides potential targets for therapeutic intervention.

Figure 1. Key signaling pathways in amikacin-induced nephrotoxicity.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating amikacin nephrotoxicity. These data highlight the dose-dependent nature of the toxicity and the corresponding changes in biochemical and oxidative stress markers.

Table 1: Effects of Amikacin on Renal Function Markers in Rats

| Amikacin Dose | Duration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |

| 100 mg/kg/day (IM) | 7 days | Significant Increase | Significant Increase | [6] |

| 400 mg/kg/day (IM) | 7 days | Significant Increase | Significant Increase | [6] |

| 1.2 g/kg (IP, single dose) | - | No significant change | - | [2][9] |

| 300 mg/kg/day (IP) | 14 days | Significantly Elevated | Significantly Elevated | [10] |

| 100 mg/kg/day (SC) | up to 10 days | Doubling from baseline in 30% of rats | - | [11][12] |

| 500 mg/kg/day (SC) | up to 10 days | Doubling from baseline in 100% of rats | - | [11][12][13] |

Table 2: Effects of Amikacin on Oxidative Stress Markers in Rat Renal Tissue

| Amikacin Dose | Duration | Malondialdehyde (MDA) | Superoxide (B77818) Dismutase (SOD) | Catalase (CAT) | Glutathione (B108866) (GSH) | Reference |

| 400 mg/kg/day (IM) | 7 days | Significant Increase | Significant Reduction | Significant Reduction | Significant Reduction | [6] |

| 1.2 g/kg (IP, single dose) | - | Higher Production | - | - | - | [14][15] |

| 300 mg/kg/day (IP) | 14 days | Significantly Elevated | - | Significantly Decreased | Significantly Decreased | [10] |

| 1200 mg/kg (injection) | - | Statistically Higher | No significant difference | No significant difference | Statistically Low | [16] |

Table 3: Incidence and Onset of Nephrotoxicity in Rats

| Amikacin Dose (SC, daily) | Incidence of Nephrotoxicity | Median Time to Onset | Reference |

| 100 mg/kg | 30% | >10 days | [11][13] |

| 500 mg/kg | 100% | 4 days | [11][13] |

| Defined as a doubling of baseline serum creatinine. |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying amikacin nephrotoxicity. Below are detailed methodologies from cited studies.

Induction of Amikacin Nephrotoxicity in Rats

-

Model 1: Intramuscular Administration

-

Animals: Wistar rats.

-

Amikacin Administration: Amikacin sulfate (B86663) is administered intramuscularly (IM) at doses of 100 mg/kg or 400 mg/kg once daily for 7 consecutive days.[6]

-

Control Group: Receives an equivalent volume of normal saline.

-

Endpoint: 24 hours after the last dose, animals are sacrificed, and blood and kidney tissues are collected for analysis.

-

-

Model 2: Subcutaneous Administration

-

Amikacin Administration: Amikacin is given subcutaneously (SC) at doses of 100 mg/kg or 500 mg/kg once daily for up to 10 days.[11][12]

-

Monitoring: Blood samples are collected from the tail vein at baseline and daily before each dose to monitor serum creatinine.[11][12]

-

Definition of Nephrotoxicity: A doubling of the baseline serum creatinine level.[11][12][13]

Biochemical Analysis

-

Sample Collection: Blood is collected and centrifuged to obtain serum.

-

Parameters: Serum creatinine and Blood Urea Nitrogen (BUN) are measured using standard clinical chemistry analyzers.[6][11][12]

Oxidative Stress Marker Analysis

-

Tissue Preparation: Kidneys are harvested, weighed, and homogenized in a suitable buffer.[11]

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using methods such as the thiobarbituric acid reactive substances (TBARS) assay.[6][10]

-

Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) are determined using commercially available kits or established spectrophotometric methods.[6][10]

Histopathological Examination

-

Tissue Processing: A portion of the kidney is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).

-

Evaluation: The slides are examined under a light microscope for evidence of tubular necrosis, karyolysis, loss of the basement membrane, and accumulation of necrotic material in the lumen.[6][16]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying amikacin nephrotoxicity and the logical relationship between amikacin administration and the resulting pathological outcomes.

Figure 2. A typical experimental workflow for preclinical amikacin nephrotoxicity studies.

Figure 3. Logical flow from amikacin administration to renal dysfunction.

Conclusion

Amikacin sulfate nephrotoxicity is a significant clinical concern that arises from a complex interplay of molecular events, primarily centered around oxidative stress, apoptosis, and inflammation within the renal proximal tubules. The preclinical models and methodologies outlined in this guide provide a robust framework for investigating the mechanisms of this toxicity and for evaluating the efficacy of potential nephroprotective agents. A thorough understanding of the signaling pathways and the dose-dependent nature of amikacin-induced renal damage is crucial for the development of novel strategies to mitigate this adverse effect, thereby enhancing the safety and therapeutic window of this important antibiotic. Future research should continue to explore these pathways to identify novel therapeutic targets and biomarkers for the early detection of amikacin nephrotoxicity.

References

- 1. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ukessays.com [ukessays.com]

- 4. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagic acid and cilostazol ameliorate amikacin-induced nephrotoxicity in rats by downregulating oxidative stress, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Amikacin-induced nephropathy: is there any protective way? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of pentoxifylline on amikacin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Amikacin induced renal damage and the role of the antioxidants on neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of Amikacin Sulfate to the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin (B45834), a semi-synthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome, a crucial component of protein synthesis. This technical guide provides a comprehensive analysis of the molecular interactions between amikacin sulfate (B86663) and the 30S ribosomal subunit. We delve into the quantitative binding data, detailed experimental protocols for key assays, and the downstream signaling pathways affected by this interaction. This document is intended to serve as a core resource for researchers in microbiology, structural biology, and drug development.

Core Mechanism of Action: High-Affin'ity Binding to the Ribosomal A-Site

Amikacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the 70S ribosome.[4][5]

The Binding Pocket

The specific binding site for amikacin is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), particularly within helix 44 (h44).[4][5] Structural studies have elucidated that amikacin settles into a pocket within this region.[5]

Molecular Interactions and Conformational Changes

The binding of amikacin to the A-site induces a significant conformational change in the ribosome.[3] Specifically, it forces two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their stacked positions within the 16S rRNA.[3] This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, effectively locking the A-site into an "on" state.[3]

The unique L-amino-α-hydroxybutyryl (L-HABA) side chain of amikacin, attached to the N1 position of the 2-deoxystreptamine (B1221613) ring, is crucial for its enhanced activity.[6] This side chain forms additional hydrogen bonds with nucleotides of the A-site, such as C1496 and G1497, contributing to a higher binding affinity compared to its parent compound, kanamycin.[6]

Downstream Consequences of Binding

The binding of amikacin and the subsequent conformational changes lead to two primary detrimental effects on protein synthesis:

-

Induction of mRNA Mistranslation: The locked "on" state of the A-site compromises the ribosome's proofreading ability.[2] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Amikacin binding also physically hinders the movement of the ribosome along the mRNA transcript, a process known as translocation.[7]

Quantitative Binding Data

The affinity of amikacin for its ribosomal target has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to determine the equilibrium dissociation constant (Kd) for the binding of amikacin to a 27-mer RNA oligonucleotide that mimics the bacterial ribosomal A-site.

| Compound | Target | Technique | Kd (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Amikacin | 27-mer A-site RNA oligonucleotide | ITC | 1.3 ± 0.2 | 0.9 ± 0.1 | -8.7 ± 0.3 | 1.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of amikacin with the 30S ribosomal subunit.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To quantify the binding affinity of amikacin to a model of the ribosomal A-site.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Amikacin sulfate

-

Synthetic 27-mer RNA oligonucleotide mimicking the bacterial ribosomal A-site

-

ITC buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0)

Protocol:

-

Sample Preparation:

-

Dissolve amikacin sulfate and the RNA oligonucleotide in the ITC buffer.

-

Thoroughly degas both solutions to prevent bubble formation.

-

Determine the precise concentrations of both solutions spectrophotometrically.

-

-

ITC Experiment Setup:

-

Load the RNA oligonucleotide solution (typically in the µM range) into the sample cell.

-

Load the amikacin solution (typically 10-20 fold higher concentration than the RNA) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the amikacin solution into the RNA solution.

-

Allow the system to reach equilibrium after each injection.

-

Record the heat change for each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks and subtract the heat of dilution (determined from a control titration of amikacin into buffer).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

X-ray Crystallography

This technique provides high-resolution structural information of the amikacin-ribosome complex.